N-(3-cyano-2,2-dimethylpropyl)-3-fluoroazetidine-1-carboxamide
Description
N-(3-cyano-2,2-dimethylpropyl)-3-fluoroazetidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyano group, a fluoroazetidine ring, and a carboxamide group
Properties
IUPAC Name |
N-(3-cyano-2,2-dimethylpropyl)-3-fluoroazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN3O/c1-10(2,3-4-12)7-13-9(15)14-5-8(11)6-14/h8H,3,5-7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDSVBLAMXZWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)CNC(=O)N1CC(C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-2,2-dimethylpropyl)-3-fluoroazetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3-cyano-2,2-dimethylpropyl intermediate: This step involves the reaction of a suitable alkyl halide with a nitrile compound under basic conditions to form the cyano group.
Introduction of the fluoroazetidine ring: The intermediate is then subjected to a cyclization reaction with a fluorinated azetidine precursor under acidic or basic conditions, depending on the specific reagents used.
Formation of the carboxamide group: The final step involves the reaction of the fluoroazetidine intermediate with an amine or ammonia to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-2,2-dimethylpropyl)-3-fluoroazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: The fluoro group in the azetidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
N-(3-cyano-2,2-dimethylpropyl)-3-fluoroazetidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-2,2-dimethylpropyl)-3-fluoroazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluoroazetidine ring are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-2,2-dimethylpropyl)-3-chloroazetidine-1-carboxamide: Similar structure but with a chloro group instead of a fluoro group.
N-(3-cyano-2,2-dimethylpropyl)-3-bromoazetidine-1-carboxamide: Similar structure but with a bromo group instead of a fluoro group.
N-(3-cyano-2,2-dimethylpropyl)-3-iodoazetidine-1-carboxamide: Similar structure but with an iodo group instead of a fluoro group.
Uniqueness
N-(3-cyano-2,2-dimethylpropyl)-3-fluoroazetidine-1-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
